4-Fluoro-6-hydroxyquinoline
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Overview
Description
4-Fluoro-6-hydroxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-Fluoro-6-hydroxyquinoline involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts . Industrial production methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Fluoro-6-hydroxyquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-6-hydroxyquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-6-hydroxyquinoline involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . This mechanism is highly effective in killing bacteria and is a key reason for its use in antibacterial drugs .
Comparison with Similar Compounds
4-Fluoro-6-hydroxyquinoline can be compared with other fluorinated quinoline derivatives such as:
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 6,8-Difluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their biological activity and chemical properties . The unique positioning of the fluorine atom in this compound provides it with distinct properties that make it particularly effective in certain applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, derived from the incorporation of a fluorine atom, make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
1261678-34-5 |
---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
4-fluoroquinolin-6-ol |
InChI |
InChI=1S/C9H6FNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H |
InChI Key |
RMIQSMILUSAULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)F |
Origin of Product |
United States |
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